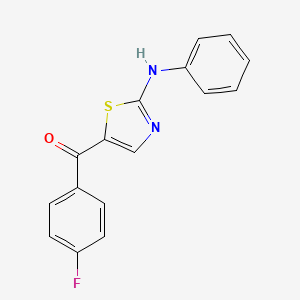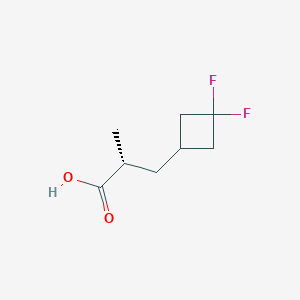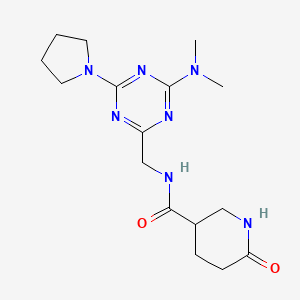
N-((4-(二甲氨基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基)甲基)-6-氧代哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a triazine ring substituted with dimethylamino and pyrrolidinyl groups, linked to a piperidine derivative
科学研究应用
Chemistry
Catalysis: Utilized as a ligand in organometallic catalysis for hydrogenation and cross-coupling reactions.
Material Science: Incorporation into polymers to enhance thermal stability and chemical resistance.
Biology
Drug Development: Investigated for potential pharmaceutical properties, such as enzyme inhibition and receptor modulation.
Biochemical Probes: Employed as a molecular probe to study protein-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research into its potential as an anti-cancer and anti-inflammatory agent.
Diagnostics: Development of diagnostic assays leveraging its binding affinity to specific biomarkers.
Industry
Agriculture: Explored as a possible component in agrochemicals for pest and weed control.
Chemical Manufacturing: Utilized in the synthesis of advanced materials and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: Starting from 4,6-dichloro-1,3,5-triazine, the compound can be synthesized via nucleophilic substitution with dimethylamine and pyrrolidine in separate steps, followed by reaction with piperidine-3-carboxamide.
Route 2: Another approach involves the initial formation of a triazine intermediate, which undergoes sequential substitution and coupling reactions under controlled temperatures and pH conditions.
Industrial Production Methods
Large-scale synthesis involves automated reactors, continuous flow chemistry, and precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Commonly, catalysts and solvents like N,N-dimethylformamide (DMF) are employed to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction of the triazine ring can yield various partially hydrogenated products.
Substitution: Both the triazine and piperidine rings are susceptible to nucleophilic and electrophilic substitutions, altering the compound's functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
From Oxidation: N-oxide derivatives.
From Reduction: Hydrogenated triazine compounds.
From Substitution: Various substituted triazines and piperidine derivatives.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets:
Binding to Enzymes: Inhibition of enzyme activity by forming stable complexes with active sites.
Modulating Receptor Activity: Interaction with cellular receptors, altering signal transduction pathways.
Pathway Interference: Disruption of critical biochemical pathways, leading to desired therapeutic or chemical outcomes.
相似化合物的比较
Similar Compounds
**N-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide
**N-(4-(methylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide
Unique Features
Structural Uniqueness: The combination of a dimethylamino group with a pyrrolidine and piperidine scaffold is relatively rare.
Reactivity: Exhibits distinct reactivity profiles compared to other triazine derivatives, influencing its application potential.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-22(2)15-19-12(20-16(21-15)23-7-3-4-8-23)10-18-14(25)11-5-6-13(24)17-9-11/h11H,3-10H2,1-2H3,(H,17,24)(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKFTXBPQLETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)
![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/new.no-structure.jpg)
![2-Chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]propanamide](/img/structure/B2541989.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)
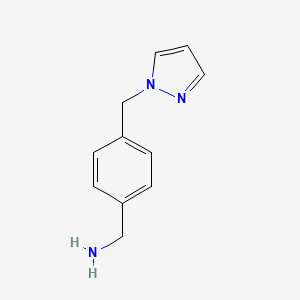
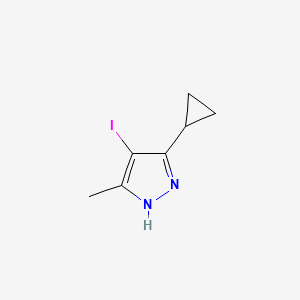
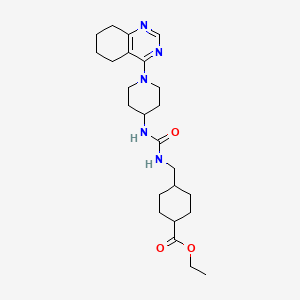
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)
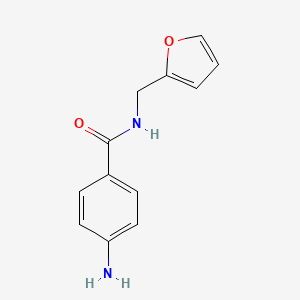
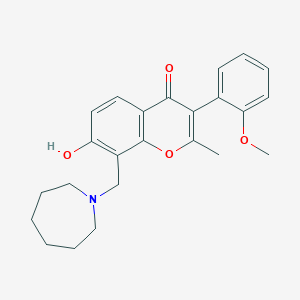
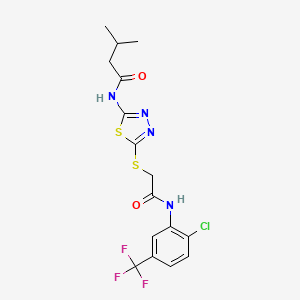
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)
